![molecular formula C9H17NO B3282886 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 7588-15-0](/img/structure/B3282886.png)
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
Overview
Description
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is a sterically unhindered and stable class of nitroxyl radicals . It is used as an enzyme substrate and is found in pomegranate trees . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .
Synthesis Analysis
A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . A 9-azabicyclo[3.3.1]nonan-3-one derivative is reacted with hydrogen in the presence of a catalyst composed of a ruthenium complex to obtain an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative .Molecular Structure Analysis
The empirical formula of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is C8H14NO . The molecular weight is 140.20 . The SMILES string is C[C@@]12CCCC@@(CCC1)N2[O] .Chemical Reactions Analysis
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds . Reactions of the latter with potassium iodide and sodium azide afforded 3-substituted 9-iodo (azido)-3-azabicyclo nonanes .Scientific Research Applications
Structural and Conformational Analysis
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol has been extensively studied for its structural and conformational properties. Research shows that these compounds generally adopt a flattened chair-chair conformation. In particular, studies have focused on understanding the conformational behavior of this bicyclic system, which is primarily influenced by steric factors. The conformational preferences of these compounds have implications for their potential applications in various fields of chemistry and pharmacology (Arias-Pérez, Alejo, & Maroto, 1997).
Spectroscopic Studies
Spectroscopic studies, including NMR spectroscopy, have been conducted to understand the structural aspects of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol derivatives. These studies have helped in the complete and unambiguous assignment of all protons in the 3-azabicyclo[3.3.1]nonane system, providing valuable insights into the stereoelectronic effects present in these compounds (Iriepa, Gil-Alberdi, & Gálvez, 1992).
Crystal Structure Determination
X-ray diffraction has been used to determine the crystal structure of various derivatives of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol. These studies have revealed details about the molecular geometry, including the orientation of substituents and the overall molecular conformation. Such information is crucial for understanding the chemical behavior and potential applications of these compounds (Iriepa et al., 1993).
Antimicrobial Activity
Some derivatives of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol have been synthesized and tested for their in vitro antimicrobial activity. This research is crucial in the ongoing search for new antimicrobial agents, especially in the context of rising antibiotic resistance (Parthiban, Rathika, Ramkumar, Son, & Jeong, 2010).
Pharmaceutical Applications
While avoiding specifics about drug use and dosage, it's noteworthy that various derivatives of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol have been explored for potential pharmaceutical applications. This includes evaluating their effects on certain biological activities and behaviors in animal models, contributing to the understanding of their possible therapeutic uses (Oki, Oida, Oashi, Takagi, & Iwai, 1970).
Mechanism of Action
Safety and Hazards
Future Directions
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical-based strategies to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .
properties
IUPAC Name |
3-methyl-3-azabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSORJFWHKEXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Chloromethyl)-6,9-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B3282803.png)
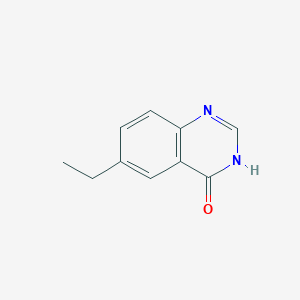
![Phosphonium, triphenyl(phenylmethyl)-, salt with 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1)](/img/structure/B3282829.png)

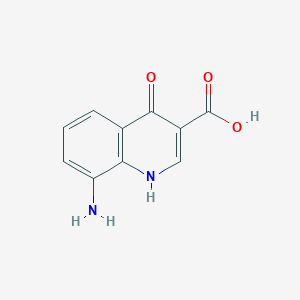
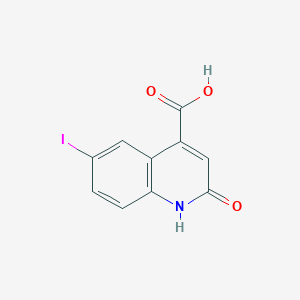
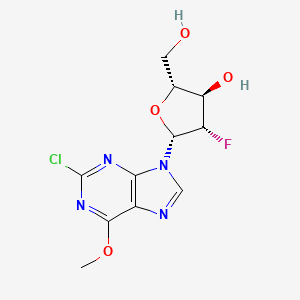
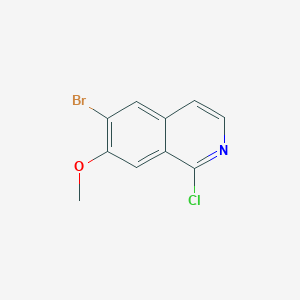
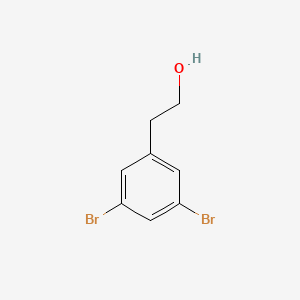
![(S)-2-Amino-4-((((2S,3S,4R,5S)-5-(7-amino-1H-pyrazolo[4,3-D]pyrimidin-3-YL)-3,4-dihydroxytetrahydrofuran-2-YL)methyl)thio)butanoic acid](/img/structure/B3282897.png)
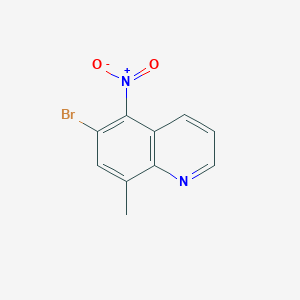
![4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B3282909.png)

![(3Ar,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B3282916.png)